3-(2-hydroxyphenyl)-4-[3-methoxy-4-(pentyloxy)phenyl]-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
The compound 3-(2-hydroxyphenyl)-4-[3-methoxy-4-(pentyloxy)phenyl]-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a pyrrolopyrazole derivative characterized by a complex heterocyclic core. Its structure includes:
Properties
Molecular Formula |
C28H33N3O5 |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-4-(3-methoxy-4-pentoxyphenyl)-5-(oxolan-2-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C28H33N3O5/c1-3-4-7-14-36-22-13-12-18(16-23(22)34-2)27-24-25(20-10-5-6-11-21(20)32)29-30-26(24)28(33)31(27)17-19-9-8-15-35-19/h5-6,10-13,16,19,27,32H,3-4,7-9,14-15,17H2,1-2H3,(H,29,30) |
InChI Key |
RYMCIWZCEDYSAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4CCCO4)NN=C3C5=CC=CC=C5O)OC |
Origin of Product |
United States |
Biological Activity
The compound 3-(2-hydroxyphenyl)-4-[3-methoxy-4-(pentyloxy)phenyl]-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes multiple functional groups that may contribute to its biological activity, such as hydroxyl, methoxy, and pentyloxy substituents.
Structural Features
| Feature | Description |
|---|---|
| Hydroxy Group | Enhances solubility and may influence binding |
| Methoxy Group | Potentially increases lipophilicity |
| Pentyloxy Group | Affects pharmacokinetics and bioavailability |
| Tetrahydrofuran Moiety | May enhance interactions with biological targets |
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[3,4-c]pyrazole compounds exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines.
Case Study: Cytotoxicity Assay
A study assessed the cytotoxic effects of the compound on human cancer cell lines such as A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer). The results are summarized in the table below:
These findings suggest that the compound exhibits potent anticancer activity, comparable to established chemotherapeutic agents.
The proposed mechanism of action for this class of compounds involves the inhibition of specific signaling pathways associated with tumor growth and proliferation. The presence of the tetrahydrofuran moiety may facilitate interactions with target proteins involved in these pathways.
Antioxidant Activity
In addition to anticancer properties, the compound has shown promising antioxidant activity. A DPPH radical scavenging assay indicated moderate antioxidant capacity, which is crucial for mitigating oxidative stress in cells.
DPPH Scavenging Results
| Concentration (µg/mL) | % Scavenging Activity |
|---|---|
| 100 | 65% |
| 200 | 80% |
These results highlight the potential of the compound as a dual-action agent with both anticancer and antioxidant properties.
Comparison with Similar Compounds
Table 1: Substituent and Molecular Formula Comparison
*Molecular formulas and masses for the target and some analogs are inferred based on substituent contributions.
†Calculated using standard atomic weights.
Key Observations:
4-Position Substituent Diversity :
- The target’s 3-methoxy-4-(pentyloxy)phenyl group introduces a long alkyl chain, enhancing lipophilicity compared to the 3,4,5-trimethoxyphenyl group in or the 4-methoxyphenyl group in . This may improve membrane permeability but reduce aqueous solubility .
- The 4-ethoxyphenyl group in provides intermediate hydrophobicity between methoxy and pentyloxy analogs.
Molecular Weight Trends :
- The target’s higher molar mass (~497.57 g/mol) compared to the propyl-substituted analog (363.41 g/mol, ) reflects the added complexity of its pentyloxy and tetrahydrofuran groups.
Implications for Bioactivity
Though biological data are unavailable, structural comparisons suggest:
- The 2-hydroxyphenyl group common to all compounds () may act as a pharmacophore for antioxidant or metal-chelating activity.
- The target’s pentyloxy chain could enhance interactions with hydrophobic protein pockets compared to shorter-chain analogs.
- The tetrahydrofuran moiety might confer metabolic stability relative to straight-chain alkyl groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
